(1-Cyano-2-ethoxy-2-oxoethyl) benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19788-59-1 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(1-cyano-2-ethoxy-2-oxoethyl) benzoate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10(8-13)17-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
InChI Key |
PMUPRIZMXFGFCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Pathways to 1 Cyano 2 Ethoxy 2 Oxoethyl Benzoate
Established Esterification and Substitution Reactions
Traditional methods for the synthesis of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate (B1203000) often rely on well-understood reaction mechanisms such as nucleophilic acyl substitution. These methods form the foundation of many synthetic approaches to this and related esters.
Nucleophilic Acyl Substitution Strategies involving Benzoic Acid Derivatives and Cyano-Ethoxy-Oxoethyl Precursors
Nucleophilic acyl substitution is a fundamental reaction class for the formation of esters. masterorganicchemistry.com In the context of synthesizing (1-Cyano-2-ethoxy-2-oxoethyl) benzoate, this strategy typically involves the reaction of a benzoic acid derivative with a suitable cyano-ethoxy-oxoethyl precursor.
A common approach is the Fischer-Speier esterification, where benzoic acid reacts with ethanol (B145695) in the presence of a strong acid catalyst, like sulfuric acid, to form ethyl benzoate. youtube.comyoutube.comyoutube.com This ethyl benzoate can then potentially undergo further reaction with a cyano-containing nucleophile. However, a more direct route involves the activation of benzoic acid, for instance, by converting it to benzoyl chloride. This acid chloride is highly reactive and can readily react with a nucleophile like ethyl cyanoacetate (B8463686) in the presence of a base. youtube.com The base deprotonates the α-carbon of ethyl cyanoacetate, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent elimination of the chloride leaving group yields the target ester, this compound. youtube.comyoutube.com
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the elimination of a leaving group, reforming the carbonyl double bond. masterorganicchemistry.com The reactivity of the carboxylic acid derivative is crucial, with acid chlorides being more reactive than esters or amides. youtube.com
Optimization of Reaction Parameters and Conditions for Enhanced Yields
The efficiency of esterification reactions is highly dependent on the optimization of various parameters. Key factors that can be manipulated to enhance the yield of this compound include temperature, catalyst choice and concentration, and the molar ratio of reactants. dergipark.org.trhillpublisher.com
In esterification reactions, temperature plays a significant role. For instance, in the synthesis of ethyl acetate (B1210297), an optimal temperature of 80-85°C was identified to maximize yield, as higher temperatures could lead to an increase in side reactions. hillpublisher.com Similarly, studies on other esterification processes have shown that adjusting the temperature can significantly impact the reaction outcome. researchgate.net
The choice and amount of catalyst are also critical. While acid catalysts like sulfuric acid are common, their concentration must be carefully controlled. hillpublisher.com In some cases, metal salts can be used as catalysts, although their effectiveness varies. researchgate.net The selection of the appropriate base and solvent system is equally important, with combinations like triethylamine (B128534) (Et3N) in dimethylformamide (DMF) proving effective in certain syntheses. researchgate.net
The molar ratio of the reactants can be adjusted to shift the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle. dergipark.org.tr By using an excess of one reactant, the conversion of the other can be maximized. The following table summarizes the impact of various parameters on reaction yield based on general esterification principles.
| Parameter | Effect on Yield | Rationale |
| Temperature | Can increase or decrease yield depending on the reaction. An optimal temperature exists for maximizing product formation while minimizing side reactions. hillpublisher.comresearchgate.net | Affects reaction rate and can promote undesirable side reactions at higher temperatures. |
| Catalyst | The choice and concentration of the catalyst are crucial for reaction efficiency. hillpublisher.comresearchgate.net | Catalysts lower the activation energy, increasing the reaction rate. |
| Reactant Molar Ratio | Using an excess of one reactant can drive the equilibrium towards the product side. dergipark.org.tr | Based on Le Chatelier's principle, this maximizes the conversion of the limiting reactant. |
| Solvent | The polarity and boiling point of the solvent can influence reaction rates and yields. researchgate.net | The solvent can affect the solubility of reactants and intermediates, as well as the reaction temperature. |
Table 1: General Parameters for Optimizing Esterification Reactions
Contemporary Synthetic Approaches and Reagent-Based Transformations
Modern organic synthesis has introduced a variety of sophisticated reagents and catalytic systems to overcome the limitations of traditional methods, offering milder reaction conditions and improved yields for the synthesis of esters like this compound.
Dicyclohexylcarbodiimide (DCC)-Mediated Esterification Protocols Utilizing Cyanoacetic Acid Derivatives
Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in esterification, particularly for reactions that are sensitive to acid or high temperatures. organic-chemistry.orgwikipedia.org In the Steglich esterification, DCC facilitates the reaction between a carboxylic acid and an alcohol. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of benzoic acid with ethyl cyanoacetate in the presence of DCC and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then attacked by the alcohol (or in this case, the enol form of ethyl cyanoacetate). DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its mild conditions and high yields, even with sterically hindered substrates. organic-chemistry.org
| Reagent/Catalyst | Role | Mechanism of Action |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. organic-chemistry.orgyoutube.com |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Acts as an acyl transfer agent, accelerating the reaction and preventing side reactions. organic-chemistry.orgorganic-chemistry.org |
Table 2: Key Reagents in DCC-Mediated Esterification
Rhodium-Catalyzed Reactions for Ester Formation from Diazo Compounds
Rhodium-catalyzed reactions offer a powerful method for the formation of C-C and C-O bonds. In the context of ester synthesis, rhodium carbenoids, generated from diazo compounds, can react with carboxylic acids. Specifically, ethyl diazoacetate can be used as a precursor to a rhodium carbenoid intermediate.
While direct rhodium-catalyzed esterification between a diazo compound and a carboxylic acid to form an ester like this compound is a plausible pathway, much of the research has focused on the reaction of diazo compounds with aldehydes. nih.govacs.org For instance, Lewis acids can catalyze the reaction between aromatic aldehydes and ethyl diazoacetate. acs.org However, the principle of a metal-catalyzed reaction involving a diazo compound to form an ester bond is well-established. The reaction of ethyl diazoacetate with dibenzo[b,d]thiophene 5-oxide in the presence of triflic anhydride (B1165640) is a documented synthesis, highlighting the reactivity of ethyl diazoacetate in forming new bonds. orgsyn.org
Utilization of Modified Yamaguchi Reagents in Related Esterification Processes
The Yamaguchi esterification is a highly effective method for the synthesis of esters, especially for sterically hindered substrates and the formation of macrolactones. organic-chemistry.orgwikipedia.org The reaction employs 2,4,6-trichlorobenzoyl chloride, also known as the Yamaguchi reagent, to form a mixed anhydride with the carboxylic acid. jk-sci.comfrontiersin.org This mixed anhydride then reacts with an alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. organic-chemistry.orgjk-sci.com
The key to the Yamaguchi esterification's success lies in the regioselective attack of DMAP on the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium salt. organic-chemistry.orgacs.org This intermediate readily reacts with the alcohol.
Recent advancements have led to the development of modified Yamaguchi reagents. For example, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate has been developed as a modified reagent that can be used for esterification, amidation, and peptide synthesis with high yields and without significant racemization. acs.org Another modified reagent, 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride, facilitates esterification for a broad range of substrates. frontiersin.org These modified reagents offer advantages such as improved handling and efficiency. frontiersin.org
| Reagent | Description | Advantage |
| 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) | Forms a mixed anhydride with the carboxylic acid. wikipedia.orgjk-sci.com | Highly effective for sterically hindered substrates. wikipedia.org |
| (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate | A modified Yamaguchi reagent. acs.org | Can be used for various coupling reactions with high yields and minimal racemization. acs.org |
| 2,4,6-Trichlorobenzoyl-4-dimethylaminopyridinium chloride | A pre-formed active species. frontiersin.org | Facilitates esterification for a broad range of substrates and is stable for long-term storage. frontiersin.org |
Table 3: Yamaguchi and Modified Yamaguchi Reagents
Role of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate in Enantioselective Synthesis
While not directly involved in the synthesis of this compound itself, the related compound, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, plays a significant role as a modified Yamaguchi reagent in enantioselective synthesis. acs.orgnih.govresearchgate.net This reagent is particularly valuable for promoting racemization-free esterification, thioesterification, amidation, and peptide bond formation. acs.orgnih.govresearchgate.netresearchgate.netacs.org
Its utility lies in its ability to act as a coupling reagent, facilitating the formation of esters and amides from carboxylic acids and alcohols or amines, respectively, without loss of stereochemical integrity. acs.orgnih.govresearchgate.net The synthesis of this reagent itself involves the reaction of oxyma (B123771) with 2,4,6-trichlorobenzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.org The mechanism of action involves the formation of a mixed anhydride intermediate, which then reacts with the nucleophile (alcohol or amine) to yield the desired product. acs.org This method has been successfully applied in both solution-phase and solid-phase peptide synthesis. acs.orgnih.govresearchgate.net
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanisms of the synthetic pathways leading to this compound and related compounds is crucial for optimizing reaction conditions and improving yields.
Catalytic Roles and Dehydrating Properties in Multi-Step Syntheses
In the multi-step synthesis of esters, catalysts play a dual role. quora.com For instance, in Fischer esterification, a strong acid like concentrated sulfuric acid not only accelerates the reaction rate but also acts as a dehydrating agent. quora.comyoutube.comquora.com By removing the water produced during the reaction, the equilibrium is shifted towards the formation of the ester, thereby increasing the yield. quora.comyoutube.comquora.com This is an application of Le Chatelier's principle. youtube.com The catalytic action involves the protonation of the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. quora.com
In some modern approaches, surfactant-type Brønsted acid catalysts have been used for dehydration reactions in water, eliminating the need for traditional dehydrating agents or azeotropic removal of water. acs.org These catalysts form micelles or emulsion droplets where the hydrophobic interior facilitates the exclusion of water, driving the dehydration reaction forward. acs.org
The choice of catalyst is critical and can range from simple mineral acids to more complex systems like heteropoly acids (e.g., silicotungstic acid) or organocatalysts. e3s-conferences.orgyoutube.com Heteropoly acids are noted for their high acidity, stability, and being less corrosive and polluting. e3s-conferences.org
Exploring Reaction Intermediates and Transition States
The synthesis of complex molecules often proceeds through a series of reaction intermediates and transition states. In the context of synthesizing molecules like this compound, understanding these transient species is key. For example, in the formation of related compounds using reagents like ortho-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate), detailed NMR-based studies have been conducted to elucidate the reaction mechanism. researchgate.net These studies often reveal a two-step process involving a coupling step followed by a subsequent transformation, such as a rearrangement or cyclization. researchgate.net
Elucidating the Reactivity Profile and Organic Transformations of 1 Cyano 2 Ethoxy 2 Oxoethyl Benzoate
General Reactivity of the Ester and Cyano Functionalities
The chemical behavior of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate (B1203000) is dictated by the interplay of its functional groups: an ethyl ester, a nitrile (cyano group), and a benzoyloxy group attached to a central carbon. This arrangement makes the compound a derivative of ethyl cyanoacetate (B8463686), a well-known versatile building block in organic synthesis. wikipedia.orgcognitivemarketresearch.com
The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol (B145695). The cyano group, an electron-withdrawing group, renders the adjacent methine proton acidic, enabling the formation of a carbanion. This carbanion can then participate in various nucleophilic reactions. wikipedia.org Furthermore, the nitrile group itself can be a site for nucleophilic attack or be hydrogenated to form a β-amino acid. wikipedia.org
The reactivity of cyanoacetate derivatives is well-documented. They are known to participate in condensation reactions like the Knoevenagel condensation and Michael addition due to the acidic methylene (B1212753) group flanked by the nitrile and carbonyl groups. wikipedia.org The presence of three reactive centers—nitrile, ester, and the acidic methylene proton—makes these compounds versatile synthetic intermediates. wikipedia.org For instance, ethyl cyanoacetate reacts with ethanol in the presence of a strong acid to yield diethyl malonate. wikipedia.org It can also be used to synthesize a variety of heterocyclic compounds. wikipedia.orgtubitak.gov.tr
Participation in Advanced Organic Reactions
The unique structural features of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate and its derivatives enable their participation in several advanced organic reactions, leading to the formation of complex molecular architectures.
Cyclopropanation Reactions
While direct cyclopropanation using this compound is not extensively documented, related compounds like ethyl diazoacetate are widely used in palladium-catalyzed cyclopropanation of dienes. nih.gov These reactions often exhibit high regioselectivity. nih.gov The general principle of cyclopropanation involves the addition of a carbene or carbenoid to an alkene. masterorganicchemistry.com Methods like the Simmons-Smith reaction, using diiodomethane (B129776) and a zinc-copper couple, or reactions with haloforms and a strong base, are common for generating cyclopropanes from alkenes. masterorganicchemistry.comyoutube.com The reaction is stereospecific, resulting in syn-addition to the alkene. masterorganicchemistry.com
Heterocyclic Compound Formation (e.g., 1,2,4-Oxadiazoles)
Derivatives of cyanoacetates are crucial precursors in the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles. nih.govresearchgate.net These heterocycles are of significant interest due to their presence in many biologically active molecules and their application as bioisosteres for esters or amides.
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.govresearchgate.net For example, a one-pot synthesis can be achieved by reacting a carboxylic acid and an amidoxime using an activating agent. A related compound, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (B1210297) (ortho-NosylOXY), serves as an activating agent for the carboxylic acid in the O-acylation step, followed by cyclization to form the 1,2,4-oxadiazole (B8745197) ring. Microwave irradiation can significantly accelerate this reaction.
Another common route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netorganic-chemistry.org Various synthetic strategies exist, highlighting the versatility of cyanoacetate derivatives in constructing these important heterocyclic scaffolds. nih.govnih.gov
Related Transformations of Cyanoacetate Derivatives
The reactivity of the cyanoacetate core allows for a multitude of transformations. Cyanoacetamide, derived from ethyl cyanoacetate, is a highly reactive intermediate used extensively in heterocyclic synthesis. tubitak.gov.trorgsyn.org The active hydrogen on the α-carbon can participate in numerous condensation and substitution reactions. tubitak.gov.tr
Ethyl cyanoacetate itself can be used in Knoevenagel condensations with aldehydes to form α,β-unsaturated compounds. acs.org It also reacts with various amines to produce N-substituted cyanoacetamides. researchgate.net Furthermore, reactions involving the nitrile group can lead to the formation of other functional groups or heterocycles. For instance, hydrogenation can yield β-alanine, and reactions with hydroxylamine (B1172632) can form amidoximes, which are key intermediates for oxadiazole synthesis. wikipedia.orgnih.gov
Reagent Applications in Complex Organic Synthesis
Beyond its role as a synthetic intermediate, derivatives of this compound have found direct application as reagents in complex organic syntheses, particularly in the formation of amide bonds.
As a Coupling Reagent for Amidation and Peptide Synthesis
Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.gov this compound belongs to a class of compounds that can act as coupling reagents to facilitate the reaction between a carboxylic acid and an amine. nih.govbohrium.com
A prominent derivative, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) , is a highly effective coupling reagent used in both solution-phase and solid-phase peptide synthesis (SPPS). osti.govresearchgate.netfujifilm.comsigmaaldrich.com COMU is considered a safer and more efficient alternative to traditional benzotriazole-based uronium coupling reagents. osti.gov It has been successfully used in the synthesis of oligopeptides and complex peptide fragments. nih.govosti.gov
The mechanism of action involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. This process is often carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The efficiency of these coupling reagents allows for racemization-free peptide bond formation, which is crucial for the synthesis of biologically active peptides. nih.gov
Derivatives like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate have also been developed as modified Yamaguchi reagents for enantioselective esterification, thioesterification, and amidation, further highlighting the utility of this class of compounds in modern organic synthesis. nih.gov
Activation of Carboxylic Acids in O-Acylation Steps
This compound is a derivative of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), a compound recognized for its role as an additive in amide and ester bond formation. capes.gov.brbiosyn.com The activation of carboxylic acids for O-acylation using reagents derived from Oxyma (B123771) follows a well-established mechanistic pathway that enhances reaction rates and product yields. csic.esorgsyn.org The core principle lies in the formation of a highly reactive O-acyl oxime active ester intermediate. biosyn.comacs.org
In a typical scenario, a carboxylic acid is first treated with a coupling agent, such as a carbodiimide (B86325) like diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). acs.orgnih.gov This initial step generates a highly reactive but unstable O-acylisourea intermediate. nih.govacs.org This intermediate is susceptible to side reactions, including rearrangement to an inactive N-acylurea. nih.gov
To prevent these side reactions and facilitate efficient acylation, an additive like Oxyma is introduced. acs.org Oxyma rapidly traps the O-acylisourea intermediate to form an O-acyl-Oxyma active ester. biosyn.comacs.org This active ester is more stable than the O-acylisourea but significantly more reactive towards nucleophiles (like alcohols in O-acylation) than the parent carboxylic acid. biosyn.comnih.gov The compound this compound can be considered a pre-formed, stable oxime ester. In an O-acylation reaction, it can serve as an acyl-transfer reagent, where the benzoate group is displaced by another carboxylic acid to generate the desired reactive O-acyl-Oxyma ester in situ, which then proceeds to acylate the target alcohol.
The efficiency of this activation is attributed to the electronic properties of the Oxyma core. The presence of electron-withdrawing cyano and ethoxycarbonyl groups makes the O-acyl-Oxyma moiety an excellent leaving group, thereby facilitating the nucleophilic attack by the alcohol. luxembourg-bio.comsigmaaldrich.com
Table 1: Key Intermediates in Carboxylic Acid Activation with Oxyma-type Reagents
| Intermediate/Reagent | Role in Reaction | Key Characteristics |
| Carboxylic Acid | The acyl source | Requires activation to react with alcohols. |
| Carbodiimide (e.g., DIC) | Coupling agent | Activates the carboxylic acid to form O-acylisourea. |
| O-Acylisourea | Highly reactive intermediate | Prone to rearrangement; rapidly trapped by Oxyma. nih.govacs.org |
| This compound | Activating Agent | An Oxyma-based benzoate ester that facilitates the formation of a reactive acyl-transfer intermediate. |
| O-acyl-Oxyma ester | Active ester intermediate | Highly reactive towards nucleophiles, leading to efficient O-acylation. biosyn.comacs.org |
Advanced Spectroscopic and Computational Characterization for Mechanistic Understanding
Application of High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Tautomeric Studies
No published ¹H NMR or ¹³C NMR data for (1-Cyano-2-ethoxy-2-oxoethyl) benzoate (B1203000) were found. Such data would be essential for confirming the molecular structure by identifying the chemical environment of the protons and carbon atoms. Specifically, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the methine proton (a singlet), and the aromatic protons of the benzoate group. The ¹³C NMR would show distinct signals for the cyano carbon, the two carbonyl carbons (ester and benzoate), the methine carbon, the carbons of the ethyl group, and the carbons of the aromatic ring. Studies on tautomerism, which would investigate the potential equilibrium between the primary structure and an enol form, are also not available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for (1-Cyano-2-ethoxy-2-oxoethyl) benzoate, are not available in the reviewed sources. This analysis would be crucial for confirming the molecular weight of the compound and for providing structural information based on how the molecule breaks apart under ionization.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
There are no published X-ray crystallography studies for this compound. Such a study would provide definitive proof of the compound's three-dimensional structure in the solid state, including bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding or π-stacking, which govern the crystal packing.
Computational Chemistry and Theoretical Studies
Quantum-Chemical Calculations: Heat of Formation, Dipole Moment, Ionization Potential
No computational studies detailing quantum-chemical calculations for the heat of formation, dipole moment, or ionization potential of this compound have been reported. These theoretical calculations provide fundamental insights into the molecule's stability, polarity, and electronic properties.
Conformational Analysis and Tautomerism Studies
Theoretical studies on the conformational analysis and tautomerism of this compound are not present in the available literature. Such studies would explore the different spatial arrangements of the molecule (conformers) and their relative energies, as well as the energetic favorability of any potential tautomeric forms.
Molecular Dynamics Simulations for Reactivity Prediction
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, the principles of MD can be applied to predict its reactivity. MD simulations model the atomic and molecular interactions over time, providing insights into the conformational dynamics and potential reaction pathways of a molecule. For a compound like this compound, MD simulations could be instrumental in understanding the intramolecular motions and the accessibility of its reactive sites.
The reactivity of this compound is largely dictated by the interplay of the cyano, ester, and benzoate groups. MD simulations can elucidate the rotational barriers around the single bonds, such as the C-O bond of the ester and the C-C bond connecting the cyano and benzoate moieties. The flexibility of the ethoxy group and the orientation of the benzoate ring relative to the rest of the molecule can significantly influence its interaction with other reagents.
In a broader context, MD simulations have been effectively used to study the pyrolysis of related compounds like cyanate (B1221674) esters. nih.gov These simulations track the decomposition pathways at high temperatures, providing kinetic models that describe the transient ablation process. nih.gov By analogy, MD simulations of this compound could predict its thermal stability and decomposition products. Such simulations would involve creating a simulation box with multiple molecules of the compound and observing their behavior at various temperatures and pressures. The trajectories of the atoms would reveal bond-breaking and bond-forming events, allowing for the prediction of the most likely degradation pathways.
Furthermore, MD simulations can be employed to study the behavior of the molecule in different solvent environments. The solvent can have a profound effect on the conformation and reactivity of the molecule. By simulating the system in various solvents, one can predict how the solvent molecules will interact with the different functional groups of this compound, potentially stabilizing or destabilizing certain conformations and influencing its reactivity in solution.
Computational Modeling of Reagent-Substrate Interactions
Computational modeling, particularly using methods like Density Functional Theory (DFT), offers a powerful tool for understanding the interactions between this compound and various reagents. These models can predict the most favorable sites for nucleophilic or electrophilic attack and calculate the activation energies for potential reactions.
The electrophilicity of the carbon atom in the cyano group and the carbonyl carbon of the ester group makes them susceptible to nucleophilic attack. Computational models can quantify the partial charges on these atoms and map the electrostatic potential of the molecule, visually highlighting the electron-deficient regions that are prone to reaction with nucleophiles.
A computational study on the reaction of nitrile-carrying compounds with cysteine provides a relevant framework for predicting the reactivity of the cyano group in this compound. nih.gov This research demonstrated a good correlation between the calculated activation energies (Ea) for the reaction of various nitriles with a thiol nucleophile and their experimentally observed reactivity. nih.gov The study found that the presence of electron-withdrawing groups on the aromatic ring attached to the nitrile increases its reactivity. nih.gov Although the benzoate group is not directly attached to the cyano group in our target molecule, its electronic influence can be transmitted through the carbon backbone.
The following table, adapted from a study on nitrile reactivity, illustrates how computational methods can be used to predict reactivity. nih.gov While this compound is not listed, the data for related compounds demonstrate the principle.
| Compound | Predicted Activation Energy (Ea) in kcal/mol | Relative Reactivity |
| Pyrimidine nitrile | Low | High |
| Pyrazine nitrile | Low | High |
| Pyridine nitrile | Low | High |
| Benzonitrile | Intermediate | Intermediate |
| 4-Chlorobenzonitrile | Intermediate | Intermediate |
| Acetonitrile | High | Low |
This table is representative and based on data for analogous compounds to illustrate the predictive power of computational modeling.
Computational models can also be used to study the interaction of the benzoate part of the molecule. For instance, in a study of metal-free cyanomethylation, the formation and reactivity of a benzoyloxy radical were investigated using computational methods. nih.govrsc.org The calculations provided insights into the reaction barriers and free energies for the abstraction of a hydrogen atom by the benzoyloxy radical. nih.govrsc.org This type of analysis could be applied to understand the potential radical reactions involving the benzoate moiety of this compound.
Furthermore, modeling the transition states of potential reactions is a key aspect of computational chemistry. By identifying the structure and energy of the transition state, chemists can understand the mechanism of a reaction and predict its rate. For this compound, one could model the transition state for its hydrolysis, aminolysis, or other nucleophilic substitution reactions to predict which reactions are most likely to occur under specific conditions. These models would provide detailed geometric parameters of the transition state, such as bond lengths and angles, offering a deep mechanistic understanding of its reactivity.
Interdisciplinary Research Applications and Potential Technological Advancements
Biomedical Research Contexts (Non-Clinical)
Research into compounds containing the (1-Cyano-2-ethoxy-2-oxoethyl) moiety has revealed significant potential in non-clinical biomedical research, particularly in the context of cancer biology. Studies have focused on synthetic analogs where this core structure is part of a larger molecular scaffold, investigating their interactions with key cellular pathways.
Investigation as Enzyme Inhibitors in Cellular Pathways
A notable area of investigation has been the role of these compounds as inhibitors of proteins that regulate apoptosis, or programmed cell death. Specifically, research has centered on a chromene-based compound, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, also known as HA 14-1. This molecule has been identified as an antagonist of the anti-apoptotic Bcl-2 family of proteins. nih.gov The Bcl-2 proteins are crucial regulators of cell survival and are often overexpressed in cancer cells, contributing to their resistance to therapy.
Structure-activity relationship (SAR) studies on analogs of HA 14-1 have demonstrated that the core (1-Cyano-2-ethoxy-2-oxoethyl) group is a key feature for its biological activity. These studies involve synthesizing a series of related compounds and evaluating their ability to bind to anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w. The inhibitory activity is often assessed by measuring how effectively these compounds can prevent the binding of pro-apoptotic proteins, such as Bak, to the Bcl-2 family members. nih.gov
Role in Apoptosis Induction Mechanisms in Model Systems
The antagonism of anti-apoptotic Bcl-2 proteins by compounds like HA 14-1 directly links them to the induction of apoptosis. In various cancer cell line models, including Jurkat cells (a human T-lymphocyte cell line) and a non-small-cell lung carcinoma cell line (NCI-H460), these compounds have demonstrated cytotoxic effects. nih.gov A positive correlation has been observed between the binding affinity of these compounds to the anti-apoptotic Bcl-2 proteins and their in vitro cytotoxicity. nih.gov This suggests that the primary mechanism of action for the observed cell death is the inhibition of these anti-apoptotic proteins, thereby allowing the natural process of apoptosis to proceed.
The table below summarizes the correlation between the binding affinities and cytotoxicities of HA 14-1 and its analogs.
| Compound Type | Target Proteins | Effect | Model Systems |
| HA 14-1 and Analogs | Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Bcl-w) | Antagonism, leading to apoptosis induction | Jurkat cells, NCI-H460 non-small-cell lung carcinoma cells |
Agricultural Science and Crop Protection Research
Despite a thorough search of available scientific literature, no specific research was identified concerning the direct application of "(1-Cyano-2-ethoxy-2-oxoethyl) benzoate" in agricultural science, including its development as a bioinsecticide or its interaction with insect neurotransmitter systems. Therefore, the following subsections on its potential role in crop protection remain speculative and are not based on published research findings for this specific compound.
Development of Bioinsecticides and Pest Control Agents
There is no available data to support the development of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate (B1203000) as a bioinsecticide or pest control agent.
Mechanistic Studies on Insect Neurotransmitter System Interactions
There are no mechanistic studies available that describe the interaction of this compound with insect neurotransmitter systems.
Materials Science and Polymer Chemistry Contributions
The potential contributions of this compound to materials science and polymer chemistry remain speculative due to a lack of dedicated research. The following subsections detail the specific areas where information is absent.
Function as Monomers or Cross-linking Agents in Polymer Synthesis
No studies have been found that investigate the use of this compound as a monomer for polymerization or as a cross-linking agent to form polymer networks. The reactivity of its functional groups (cyano, ester, and benzoate) in polymerization reactions has not been characterized. Consequently, there are no reported data on its ability to undergo polymerization or to be incorporated into polymer chains.
Enhancement of Mechanical Properties and Durability of Polymer Films
In the absence of studies on the incorporation of this compound into polymers, there is no information regarding its potential to enhance the mechanical properties, such as tensile strength or flexibility, or the durability of polymer films.
Applications in Advanced Protective Coatings Research
There is no documented research on the application of this compound in the formulation or development of advanced protective coatings. Its potential role in improving properties such as scratch resistance, UV stability, or chemical resistance has not been explored.
Future Research Directions and Emerging Paradigms
Exploration of Asymmetric Synthesis and Chiral Induction
The development of stereoselective synthetic methods is a paramount objective in modern chemistry. For (1-Cyano-2-ethoxy-2-oxoethyl) benzoate (B1203000), the creation of chiral variants could significantly influence its biological and material properties.
Future research should concentrate on the application of chiral catalysts or ligands to control the stereochemical outcome of its synthesis. nih.gov Methodologies such as asymmetric cycloaddition and selenolactonizations, which have proven effective for other complex molecules, could be adapted. nih.gov The goal is to achieve high enantioselectivity, yielding optically active derivatives with potentially novel functionalities. nih.gov The conversion of enantiomers into diastereomers using chiral reagents, a technique that facilitates separation on achiral columns, presents a viable strategy. researchgate.net
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Catalyst/Ligand-Controlled Method | Employs chiral catalysts or ligands to direct the stereochemical course of the reaction. | High enantiomeric excess (ee) of desired stereoisomers. |
| Asymmetric Cycloaddition | Utilizes chiral Lewis acids to induce asymmetry during the formation of cyclic structures. nih.gov | Formation of chiral cyclopropane (B1198618) derivatives with controlled stereochemistry. nih.gov |
| Enantiomer Derivatization | Converts enantiomers into diastereomers using a chiral derivatizing agent for easier separation. researchgate.net | Resolution of racemic mixtures and isolation of pure enantiomers. researchgate.net |
Development of Green Chemistry Approaches for Synthesis and Application
The principles of green chemistry are increasingly integral to chemical synthesis. Future efforts should aim to develop more environmentally benign routes to (1-Cyano-2-ethoxy-2-oxoethyl) benzoate and its derivatives.
This includes the exploration of reactions in greener solvents, such as water or bio-based solvents, and the use of catalysts that can be easily recovered and recycled. The development of one-pot syntheses or multicomponent reactions (MCRs) would also contribute to a more sustainable process by reducing the number of synthetic steps, minimizing waste, and improving atom economy. Research into catalytic systems that operate under milder conditions (lower temperature and pressure) will further enhance the environmental profile of the synthesis.
Advanced Mechanistic Studies on Biological and Material Interactions
A deeper understanding of how this compound interacts with biological systems and materials at a molecular level is crucial for its targeted application.
In the biological realm, structure-activity relationship (SAR) studies are essential. For instance, investigations into analogues of similar compounds have revealed that modifications to certain positions can enhance binding affinity to proteins like Bcl-2, which is implicated in cancer. nih.gov Detailed studies could elucidate the specific interactions, such as hydrogen bonding or hydrophobic interactions, that govern its biological activity. nih.gov
From a materials science perspective, understanding its interaction with polymers, nanoparticles, or surfaces could lead to the development of new functional materials. Techniques like spectroscopy and microscopy can provide insights into the nature of these interactions and how they influence the bulk properties of the material.
Derivatization Strategies for Enhanced Functional Performance
Chemical derivatization offers a powerful tool to modify and enhance the properties of this compound. researchgate.netjfda-online.com This involves the chemical modification of the parent molecule to introduce new functional groups, thereby altering its physical, chemical, and biological characteristics.
Strategies could include acylation, alkylation, or silylation to improve properties like solubility, stability, or reactivity. researchgate.net For analytical purposes, derivatization can improve chromatographic behavior and detection sensitivity in techniques like GC-MS. researchgate.netjfda-online.com For example, introducing fluorinated groups can enhance the response of electron capture detectors. jfda-online.com A procedure has been developed for the derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride (B1165640) to improve their characterization by liquid chromatography/mass spectrometry. nih.gov
Table 2: Common Derivatization Reactions
| Reaction Type | Reagent Class | Purpose |
|---|---|---|
| Acylation | Anhydrides, Acid Halides | Improve volatility and thermal stability for GC analysis. |
| Alkylation | Alkyl Halides, Diazomethane | Modify polarity and enhance chromatographic separation. |
| Silylation | Silylating Agents (e.g., TMSI) | Protect functional groups and increase volatility. |
Integration into Multicomponent Reactions and Cascade Processes
The integration of this compound or its precursors into multicomponent reactions (MCRs) and cascade processes represents a sophisticated approach to rapidly build molecular complexity. ub.edu MCRs, such as the Ugi or Passerini reactions, allow for the combination of three or more starting materials in a single synthetic operation to form a complex product. researchgate.net
Cascade reactions, also known as domino reactions, involve a series of intramolecular or intermolecular transformations where the functionality for the subsequent step is generated in the preceding one. ub.edu Designing a cascade sequence that incorporates this compound could lead to the efficient synthesis of novel heterocyclic systems or other complex molecular architectures. For example, the intramolecular cyclization of related diketone compounds can be directed by acidic or basic conditions to form different heterocyclic products. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in a laboratory setting?
Methodological Answer: A common approach involves nucleophilic substitution or esterification under mild conditions. For example:
- Step 1: React benzoic acid derivatives with cyano-substituted ethoxy-oxoethyl precursors in a polar aprotic solvent (e.g., DMF or DCM).
- Step 2: Use a base (e.g., potassium carbonate) to deprotonate the acid and facilitate ester bond formation.
- Step 3: Optimize reaction parameters (temperature, pH, stirring speed) using experimental design tools like rotational central composite design to maximize yield .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (ethanol or acetone) to obtain high-purity crystals .
Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
Structure Solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement.
Analysis:
- Validate planar geometry using bond lengths and angles (e.g., C=O and C≡N bond distances).
- Identify intermolecular interactions (O–H⋯O, C–H⋯O hydrogen bonds) contributing to crystal packing .
Example Findings:
- Dihedral angles between aromatic rings (e.g., 86.38° in similar phenacyl esters) indicate non-planar stacking .
Q. What stability considerations should be addressed when handling this compound under experimental conditions?
Methodological Answer:
- Storage: Keep in airtight containers at 4°C to prevent hydrolysis of the ester or cyano groups.
- Reactivity: Avoid strong acids/bases and UV light, which may degrade the compound.
- Safety: Follow first-aid protocols for accidental exposure (e.g., skin/eye rinsing with water, medical consultation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the molecular geometry of this compound?
Methodological Answer:
Validation: Cross-check experimental data (bond lengths, angles) against theoretical calculations (DFT).
Refinement: Use iterative SHELXL refinement with constraints for H-atom positions and thermal parameters.
Data Reconciliation: Apply Hamilton’s R-factor ratio test to statistically validate competing structural models .
Case Study:
- In phenacyl esters, discrepancies in hydrogen bonding networks were resolved by analyzing π–π stacking interactions (separation ~3.78 Å) .
Q. What experimental design strategies are optimal for optimizing the synthesis yield of this compound derivatives?
Methodological Answer:
- Design: Use response surface methodology (RSM) with central composite design.
- Variables: Test pH (4–8), temperature (25–60°C), and stirring speed (200–800 rpm).
- Analysis: Generate 3D response surfaces to identify optimal conditions .
Table 1: Example Optimization Parameters (Adapted from )
| Factor | Range Tested | Optimal Value |
|---|---|---|
| pH | 5.0–7.5 | 6.2 |
| Temperature | 30–50°C | 42°C |
| Stirring Speed | 400–600 rpm | 550 rpm |
Q. How can robust statistical methods be applied to assess the reproducibility of biodegradation studies involving this compound?
Methodological Answer:
Data Collection: Conduct OECD 301 series tests (e.g., 301B, 301D) to measure 14-day biodegradation rates.
Analysis: Apply Z-scores to evaluate data quality. For example:
- Acceptable biodegradation range: 63.8–88.0% (301B), 63.4–89.2% (301D).
- Outliers (Z > ±2) indicate methodological inconsistencies requiring revalidation .
Example Workflow:
- Compare lab results against historical data using robust statistics to identify systematic errors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
